molecular formula C17H19N5O5S2 B320657 3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA

3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA

Cat. No.: B320657
M. Wt: 437.5 g/mol
InChI Key: ZGQLGVDZSLJIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropane ring with a sulfonamide and a pyrimidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropane Ring Introduction: The cyclopropane ring is formed via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the cyclopropane derivative with the sulfonamide-pyrimidine intermediate under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as an anti-inflammatory or antimicrobial agent.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Uniqueness

3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This makes it more reactive and potentially more effective in certain applications compared to similar compounds without the cyclopropane ring.

Properties

Molecular Formula

C17H19N5O5S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N5O5S2/c1-26-14-9-13(19-16(20-14)27-2)22-29(24,25)12-7-5-11(6-8-12)18-17(28)21-15(23)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,19,20,22)(H2,18,21,23,28)

InChI Key

ZGQLGVDZSLJIOC-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3)OC

Origin of Product

United States

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